

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS number and structure

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Compound of Interest

Compound Name: 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

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Technical Guide: 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, also known as 4,7-dimethoxy-6-azaindole, is a heterocyclic organic compound. It belongs to the pyrrolopyridine class of molecules, which are recognized as important scaffolds in medicinal chemistry. Pyrrolopyridines are bioisosteres of indoles and are key components in a variety of biologically active compounds, including kinase inhibitors.^{[1][2][3]} This document provides a technical overview of **4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine**, including its chemical identity, properties, and the general synthetic context for its parent scaffold, the 6-azaindole core.

Chemical Identity and Properties

The compound is available commercially primarily as a research chemical, offered as both the free base and the hydrochloride salt.

| Identifier | Value | Source |
|-----------------------------|--|-----------|
| Chemical Name | 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
| Synonym | 4,7-dimethoxy-6-azaindole | [4] |
| CAS Number (Free Base) | 452296-79-6 | [5][6][7] |
| CAS Number (HCl Salt) | 917918-79-7 | [4][8][9] |
| Molecular Formula | C ₉ H ₁₀ N ₂ O ₂ | |
| Molecular Weight | 178.19 g/mol (Free Base) | N/A |
| Molecular Weight (HCl Salt) | 214.65 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [10] |
| InChI Key | XQAVWTMXMLIRALT-UHFFFAOYSA-N | |

Chemical Structure

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Figure 1. Chemical Structure of **4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine**.

Synthesis Strategies for the Pyrrolo[2,3-c]pyridine Core

While specific, detailed experimental protocols for the synthesis of **4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine** are not extensively published in peer-reviewed literature, general strategies for constructing the parent 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold are well-

documented.[3] These methods typically involve the annulation (fusion) of a pyrrole ring onto a pre-existing pyridine ring or vice-versa.

General Experimental Protocol: The Bartoli Reaction

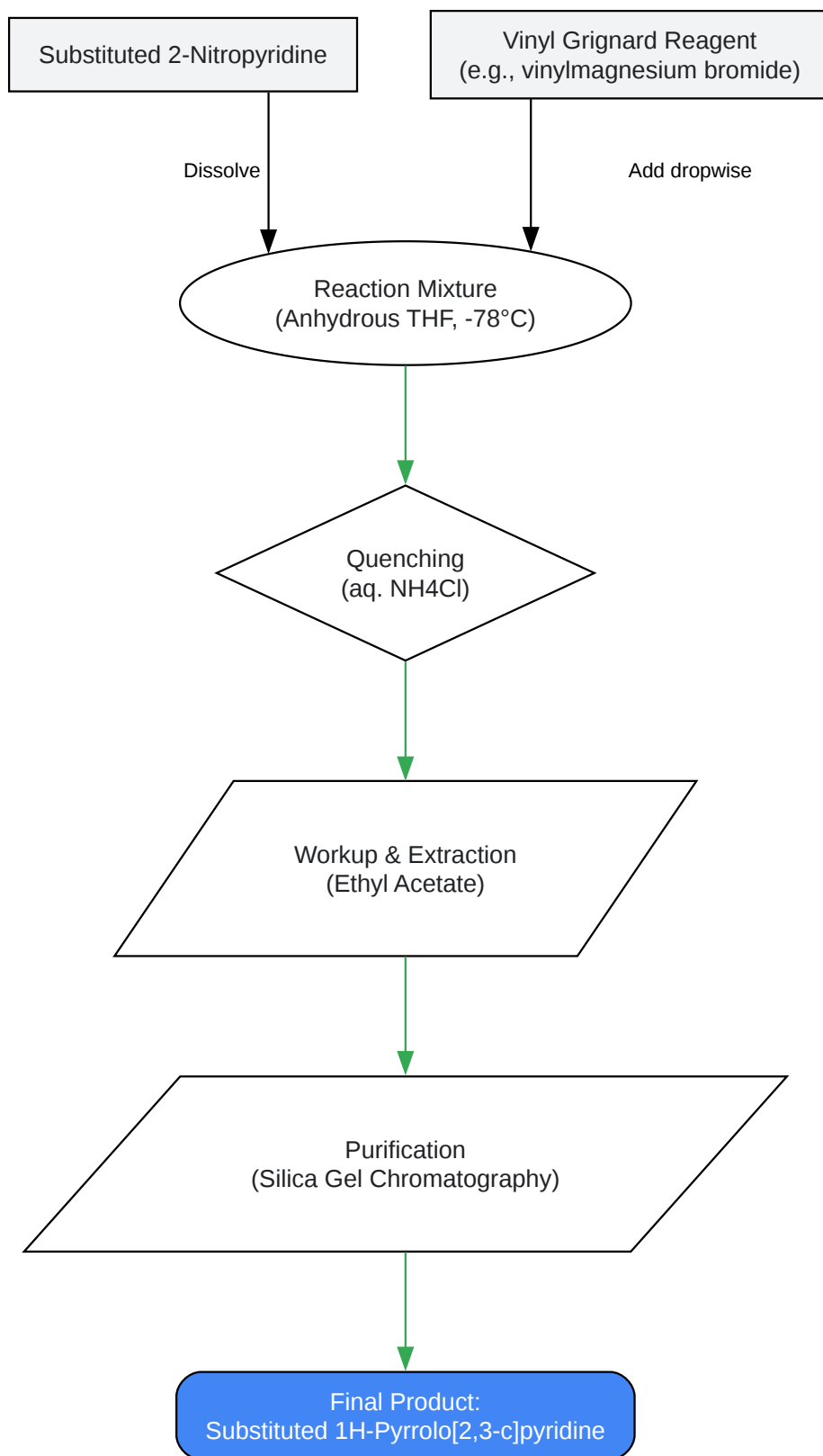
A common and effective method for synthesizing substituted 6-azaindoles is the Bartoli reaction. This approach is particularly useful for introducing versatile alkyl groups at critical positions of the pyrrolopyridine core.[3]

Reaction: The reaction involves the treatment of a substituted 2-nitropyridine with a vinyl Grignard reagent.

Exemplary Steps:

- A solution of the substituted 2-nitropyridine in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).
- A solution of the vinyl Grignard reagent (typically vinylmagnesium bromide) is added dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred at low temperature for a specified period before being allowed to warm to room temperature.
- The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.
- The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is then purified, commonly by silica gel column chromatography, to yield the desired substituted 1H-pyrrolo[2,3-c]pyridine.[3]

This methodology allows for the fine-tuning of the molecule's interaction with biological targets, such as the H⁺/K⁺-ATPase enzyme, for which some 6-azaindole derivatives have been identified as potent potassium-competitive acid blockers (P-CABs).[3]



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General workflow for the Bartoli synthesis of the 6-azaindole core.

Biological Activity and Therapeutic Potential

The pyrrolo[2,3-c]pyridine scaffold is a versatile pharmacophore present in numerous compounds explored for various therapeutic applications.^[1] Derivatives have been investigated as:

- **Kinase Inhibitors:** The 6-azaindole core is a key structural feature in many inhibitors of protein kinases, which are crucial targets in oncology.^{[1][3]}
- **Antiproliferative Agents:** Many compounds based on this scaffold have shown activity against the proliferation of cancer cells.^{[1][11]}
- **Therapeutic Agents for Neurodegenerative Diseases:** The scaffold is also being explored for its potential in treating conditions like Alzheimer's disease.^{[1][3]}
- **Potassium-Competitive Acid Blockers (P-CABs):** Certain derivatives have been identified as inhibitors of the gastric H⁺/K⁺-ATPase, positioning them as potential treatments for acid-related disorders.^[3]

While the broader class of 6-azaindoles is of significant interest, specific biological activity and quantitative data for **4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine** are not widely reported in the public domain. Its commercial availability suggests it is primarily utilized as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. Further research is required to elucidate the specific pharmacological profile of this particular derivative.

Conclusion

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a well-defined chemical entity with established physical properties. While detailed biological studies and specific experimental protocols for this compound are sparse in the literature, the parent pyrrolo[2,3-c]pyridine scaffold is of high importance in drug discovery. The general synthetic routes, such as the Bartoli reaction, provide a robust framework for creating a diversity of derivatives for biological screening. This compound serves as a valuable building block for researchers aiming to explore the therapeutic potential of the 6-azaindole chemical space.

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